2,2'-(2,3-Dioxo-2,3-dihydroquinoxaline-1,4-diyl)diacetic acid
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Overview
Description
2,2’-(2,3-Dioxo-2,3-dihydroquinoxaline-1,4-diyl)diacetic acid is an organic compound with the molecular formula C12H10N2O6 It is characterized by a quinoxaline core with two acetic acid groups attached at the 2 and 2’ positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2,3-Dioxo-2,3-dihydroquinoxaline-1,4-diyl)diacetic acid typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with a dicarbonyl compound such as glyoxal or diketones under acidic or basic conditions.
Introduction of Acetic Acid Groups: The acetic acid groups are introduced through a nucleophilic substitution reaction. This can be achieved by reacting the quinoxaline core with bromoacetic acid or chloroacetic acid in the presence of a base like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoxaline core, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction of the quinoxaline core can yield dihydroquinoxaline derivatives.
Substitution: The acetic acid groups can participate in substitution reactions, forming esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alcohols or amines in the presence of catalysts (e.g., sulfuric acid or hydrochloric acid) are used for esterification or amidation reactions.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Esters or amides of 2,2’-(2,3-Dioxo-2,3-dihydroquinoxaline-1,4-diyl)diacetic acid.
Scientific Research Applications
Chemistry
In chemistry, 2,2’-(2,3-Dioxo-2,3-dihydroquinoxaline-1,4-diyl)diacetic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it a valuable tool for understanding biological pathways and mechanisms.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. They may exhibit activity against certain diseases, including cancer and neurodegenerative disorders, due to their ability to modulate biological targets.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity. It may also find applications in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,2’-(2,3-Dioxo-2,3-dihydroquinoxaline-1,4-diyl)diacetic acid involves its interaction with molecular targets such as enzymes and receptors. The quinoxaline core can bind to active sites of enzymes, inhibiting their activity or altering their function. The acetic acid groups may enhance the compound’s solubility and facilitate its transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline: Similar structure but lacks the acetic acid groups.
Quinoxaline-2-carboxylic acid: Contains a single carboxylic acid group.
2,2’-Biquinoxaline: Two quinoxaline units linked together without additional functional groups.
Uniqueness
2,2’-(2,3-Dioxo-2,3-dihydroquinoxaline-1,4-diyl)diacetic acid is unique due to the presence of two acetic acid groups, which enhance its reactivity and solubility. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C12H10N2O6 |
---|---|
Molecular Weight |
278.22 g/mol |
IUPAC Name |
2-[4-(carboxymethyl)-2,3-dioxoquinoxalin-1-yl]acetic acid |
InChI |
InChI=1S/C12H10N2O6/c15-9(16)5-13-7-3-1-2-4-8(7)14(6-10(17)18)12(20)11(13)19/h1-4H,5-6H2,(H,15,16)(H,17,18) |
InChI Key |
QCSIVQKRCRJFBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)C(=O)N2CC(=O)O)CC(=O)O |
Origin of Product |
United States |
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